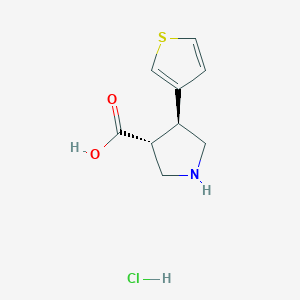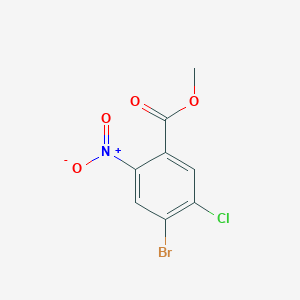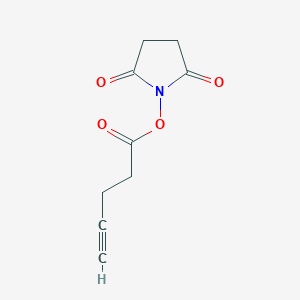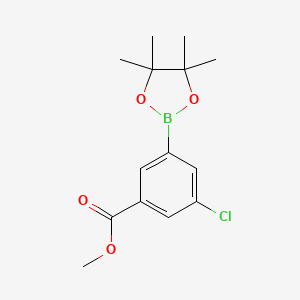![molecular formula C14H13NO4 B1425367 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid CAS No. 1379069-40-5](/img/structure/B1425367.png)
4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
Overview
Description
The compound “4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H9NO6 . It has a molecular weight of 227.17 g/mol . The IUPAC name for this compound is 6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound in the available literature .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic system with a three-membered ring fused to a six-membered ring . The three-membered ring contains a nitrogen atom, and the six-membered ring contains two carbonyl groups . The compound also contains two carboxylic acid groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.17 g/mol . It has a complexity of 427 . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 227.04298701 g/mol . Its topological polar surface area is 121 Ų . It has 16 heavy atoms . Its formal charge is 0 .Scientific Research Applications
Chemical Properties and Synthesis
4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, while not directly mentioned in the literature, shares structural similarities with compounds that have been extensively studied for their chemical synthesis and properties. For example, research on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, which contain a sultone core, demonstrates a wide array of synthesis methods primarily through the cyclization of salicylic acid derivatives. These compounds are known for their ability to undergo various chemical transformations, targeting different reaction centers within the heterocyclic fragment. This type of research indicates a potential pathway for synthesizing and modifying 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid for specific scientific applications, due to the structural similarities and reactivity patterns observed in related compounds (Hryhoriv, Lega, & Shemchuk, 2021).
Biological Activity
The biological activity of compounds similar to 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid can be inferred from studies on related molecules. For instance, research on benzofuroxans, which exhibit a broad spectrum of biological activities, suggests potential medicinal applications for structurally similar compounds. Benzofuroxans have been found to possess antibacterial, antifungal, antileukemic, acaricide, and immunodepressive properties. This highlights the possibility that 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, through appropriate functionalization or application, could exhibit similar biological activities, making it a candidate for pharmaceutical and medicinal chemistry research (Jovené, Chugunova, & Goumont, 2013).
Application in Advanced Materials
Research into xylan derivatives has shown the potential for creating biopolymer ethers and esters with specific properties tailored by functional groups, substitution degrees, and patterns. This research is relevant to the study of 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid due to the potential for similar derivatization and application in materials science. For example, xylan esters have been synthesized for use in drug delivery applications and as additives with antimicrobial properties. This suggests that 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid could similarly be modified or used as a building block for developing advanced materials with specific, desirable properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Future Directions
properties
IUPAC Name |
4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-7(4-6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNMSSUYLJMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)

![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)


![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)



![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)


